

Application Notes and Protocols for Loading Individual Neurons with Caged MK801

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Compound of Interest

Compound Name: Caged MK801

Cat. No.: B3340068

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Introduction

Caged compounds are powerful tools in neuroscience, enabling precise spatial and temporal control over the release of bioactive molecules.[1][2] **Caged MK801**, a photolabile derivative of the irreversible NMDA receptor open-channel blocker, allows for targeted blockade of NMDA receptor activity in subcellular compartments, such as specific dendrites or even individual spines.[3][4] This technology is invaluable for dissecting the role of NMDA receptors in synaptic plasticity and other neuronal processes.[4] These application notes provide a detailed protocol for loading individual neurons with **caged MK801** via whole-cell patch-clamp and subsequent photolysis, along with relevant quantitative data and workflow diagrams.

Data Presentation

The following table summarizes key quantitative parameters for the use of **caged MK801** and related compounds. It is important to note that optimal parameters can vary depending on the specific caged compound, the experimental setup, and the neuronal preparation.

Parameter	Caged MK801 (cMK801/TcMK801)	MNI-caged Glutamate (for comparison)	Reference
Loading Concentration (in pipette)	1 mM	2.5 mM - 20 mM	[4],[4]
Loading Time	Diffusion from patch pipette; typically allow several minutes for equilibration.	Diffusion from patch pipette; typically 5-10 minutes.	[5]
Uncaging Wavelength (One-Photon)	UV light (<400 nm)	Near-UV (e.g., 336 nm, 355 nm)	[4],[6]
Uncaging Wavelength (Two-Photon)	Not specified, but nitrophenyl-based cages are typically excited around 720- 740 nm.[7]	720-730 nm	[5][6]
Laser Power (Two- Photon)	Not specified	~10-50 mW at the sample	[6]
Pulse Duration (Two- Photon)	Not specified	1-5 ms	[5][6]
Resulting Effective Concentration	Sufficient to produce a use-dependent block of NMDA receptor currents.[4]	Aims to mimic synaptic release, evoking currents of ~10 pA.[5]	[4][5]

Experimental Protocols

Protocol 1: Preparation of Caged MK801 Intracellular Solution

This protocol describes the preparation of the internal solution for the patch pipette containing **caged MK801**.

Materials:

- **Caged MK801** (e.g., dizocilpine N-(4,5-dimethoxy-2-nitrobenzyl) carbamate)
- Standard intracellular solution components (e.g., K-Gluconate, NaCl, GTP-NaCl, ATP-Mg, HEPES)
- 0.2 μm syringe filter
- Micro-loader pipette tips

Procedure:

- Prepare the desired intracellular solution based on standard laboratory protocols. A typical composition is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES.[8]
- Adjust the pH to 7.2 with KOH and the osmolarity to ~270-290 mOsm/L.[8]
- Weigh the appropriate amount of **caged MK801** to achieve a final concentration of 1 mM.
- Dissolve the **caged MK801** directly into the intracellular solution. Sonication may be required for complete dissolution. For less soluble versions like cMK801, the addition of a solubilizing agent like Polysorbate 20 may be necessary, though this can affect seal formation. Water-soluble variants like TcMK801 are recommended.
- Filter the final solution through a 0.2 μm syringe filter to remove any particulate matter.[8][9]
- Aliquot the solution and store at -20°C, protected from light.[8]

Protocol 2: Loading an Individual Neuron with Caged MK801 via Whole-Cell Patch Clamp

This protocol details the procedure for establishing a whole-cell patch-clamp recording and loading a neuron with the **caged MK801** internal solution.

Materials:

- Brain slice preparation or cultured neurons

- Artificial cerebrospinal fluid (aCSF)
- Patch pipettes (3-7 M Ω resistance)[8]
- Micromanipulator
- Patch-clamp amplifier and data acquisition system
- Microscope with IR-DIC optics
- **Caged MK801** intracellular solution

Procedure:

- Prepare brain slices or neuronal cultures according to standard laboratory procedures.
- Transfer a slice or coverslip to the recording chamber on the microscope stage and perfuse with oxygenated aCSF.[8]
- Back-fill a patch pipette with the filtered **caged MK801** intracellular solution using a micro-loader tip.[8][9]
- Mount the pipette in the holder and apply light positive pressure.[8]
- Under visual guidance (IR-DIC), approach the target neuron with the pipette tip.[8]
- Once the pipette touches the cell membrane, release the positive pressure to facilitate G Ω seal formation. A brief, gentle suction can be applied if necessary.[8]
- After a stable G Ω seal is formed, apply a short, strong suction to rupture the cell membrane and establish the whole-cell configuration.[8]
- Allow the **caged MK801** to diffuse from the pipette into the neuron. A minimum of 10-15 minutes is recommended for adequate equilibration throughout the dendritic arbor.
- Proceed with the experiment, monitoring cell health and recording baseline synaptic activity.

Protocol 3: Photorelease of MK801 and Data Acquisition

This protocol outlines the steps for uncaging MK801 and recording the resulting physiological effects.

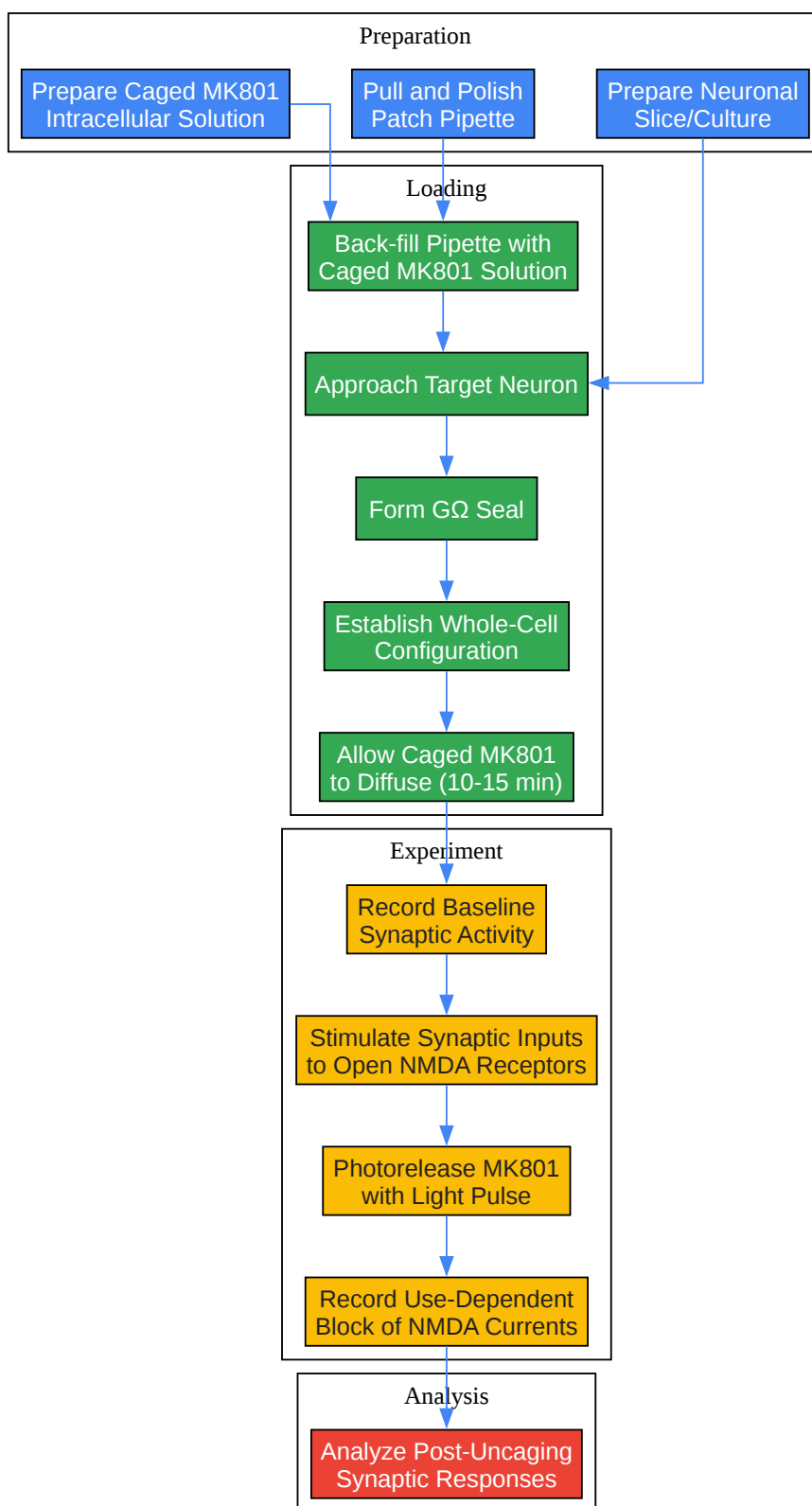
Materials:

- Neuron loaded with **caged MK801**
- UV light source (for one-photon uncaging) or a Ti:Sapphire laser (for two-photon uncaging) coupled to the microscope
- Data acquisition software

Procedure:

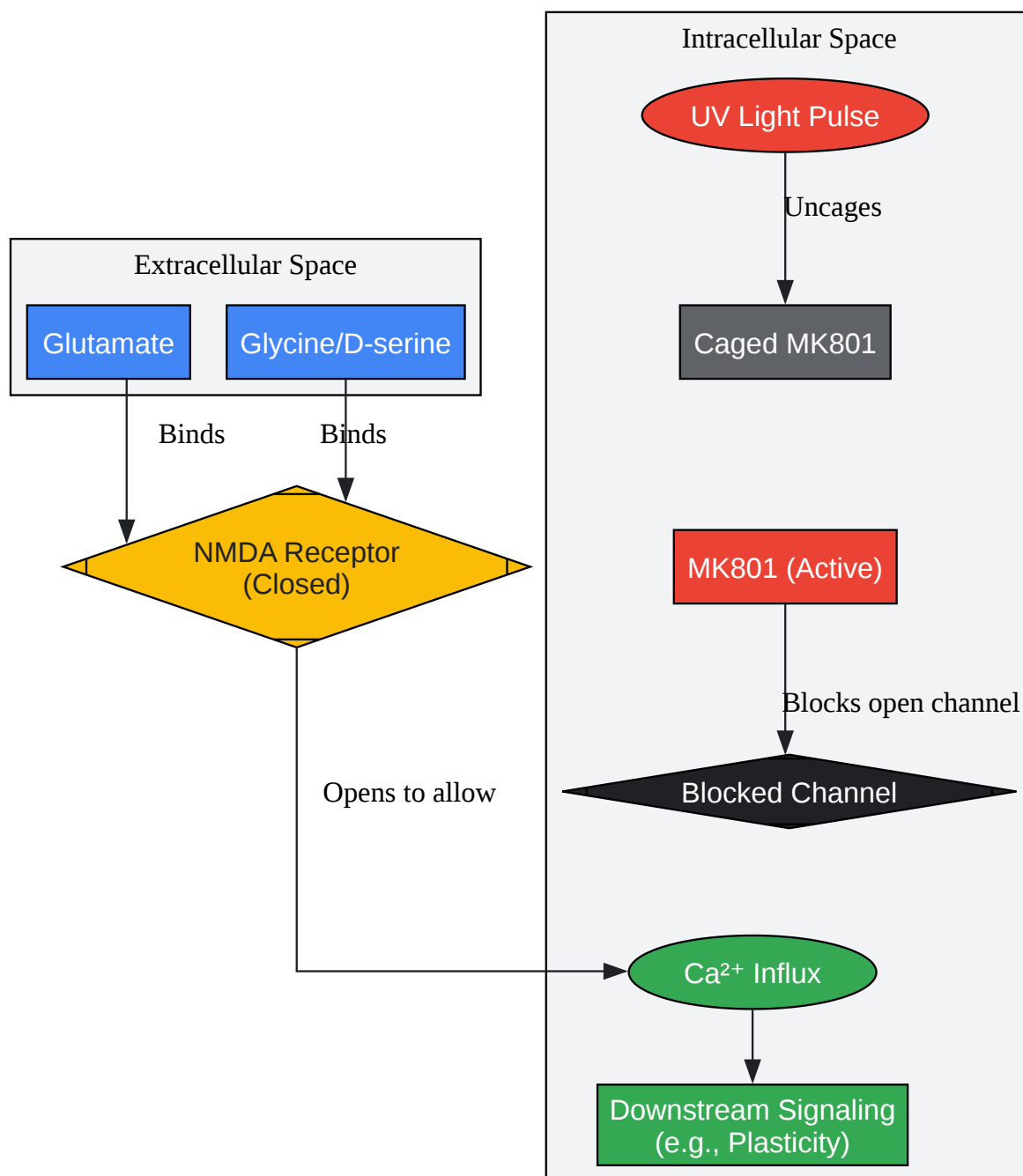
- Identify the subcellular compartment of interest (e.g., a specific dendritic branch) for MK801 uncaging.
- Position the light source to illuminate the target region. For two-photon uncaging, this involves focusing the laser to a small spot.
- To induce NMDA receptor channel opening, stimulate synaptic inputs to the target region. MK801 is a use-dependent blocker and will only bind to open channels.[\[4\]](#)
- Deliver a brief pulse of light to photorelease the MK801. The duration and intensity of the light pulse should be optimized to release a sufficient concentration of MK801 to block the NMDA receptors without causing photodamage.
- Continue to stimulate the synaptic inputs and record the postsynaptic currents. A progressive, use-dependent reduction in the NMDA receptor-mediated component of the synaptic current should be observed.[\[4\]](#)
- Analyze the change in synaptic current amplitude before and after uncaging to quantify the effect of MK801.

Visualizations



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Caption: Experimental workflow for loading a neuron with **caged MK801** and subsequent photolysis.



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Caption: NMDA receptor activation and blockade by photoreleased MK801.

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